Product packaging for 2-Bromo-5-nitropyridine-N-oxide(Cat. No.:CAS No. 279248-43-0)

2-Bromo-5-nitropyridine-N-oxide

Cat. No.: B13733660
CAS No.: 279248-43-0
M. Wt: 218.99 g/mol
InChI Key: XVLKCMJXHYMDLK-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) N-Oxides in Contemporary Organic Synthesis and Medicinal Chemistry Research

Pyridine N-oxides are a versatile class of heterocyclic compounds that have become indispensable tools in modern organic synthesis and medicinal chemistry. semanticscholar.orgresearchgate.net The N-oxide functional group significantly modifies the electronic character of the pyridine ring, rendering it more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine. semanticscholar.org This enhanced reactivity makes pyridine N-oxides valuable synthetic intermediates for the preparation of a wide array of substituted pyridines. semanticscholar.org

In organic synthesis, pyridine N-oxides serve as key precursors for introducing various functional groups at the 2- and 4-positions of the pyridine ring. wikipedia.org For instance, they can undergo reactions such as alkenylation, alkynylation, alkylation, arylation, amination, and cyanation, often with high regioselectivity. semanticscholar.org The N-oxide group can act as a directing group and can be readily removed after the desired functionalization has been achieved, a strategy that has proven highly effective in the synthesis of complex molecules. semanticscholar.org Furthermore, pyridine N-oxide transition metal complexes have demonstrated significant catalytic activity in various organic reactions, including cross-coupling and oxidation reactions, sometimes achieving yields of over 80%. ontosight.ai

From a medicinal chemistry perspective, the pyridine N-oxide moiety is found in numerous biologically active compounds and is crucial for their biomedical applications. acs.org The introduction of an N-oxide group can improve a molecule's water solubility, modulate its membrane permeability, or alter its metabolic profile. acs.org In some instances, the N-oxide group possesses specific redox reactivity that is vital for drug targeting and cytotoxicity. acs.org Pyridine derivatives, in general, are a cornerstone in drug design, being the second most common heterocycle in FDA-approved drugs, and are known for a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects. nih.gov

Overview of Halogenated and Nitrated Pyridine Derivatives in Chemical Research Contexts

Halogenated and nitrated pyridine derivatives are fundamental building blocks in chemical research, offering a gateway to a vast number of more complex molecules. Halogenated pyridines, in particular, are important intermediates for the production of various biocides and are prepared on a large industrial scale. youtube.com The presence of a halogen atom on the pyridine ring provides a reactive handle for a variety of transformations, most notably cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. nbinno.com The position of the halogen atom, as well as the presence of other substituents, influences the reactivity and the types of transformations that can be successfully employed. nbinno.com The incorporation of halogen atoms into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. nih.gov

Nitrated pyridine derivatives are also of significant interest due to the strong electron-withdrawing nature of the nitro group. This property makes the pyridine ring highly electron-deficient and thus more susceptible to nucleophilic aromatic substitution, a key reaction for introducing a wide range of functionalities. ontosight.ai The nitro group itself can be readily reduced to an amino group, which can then be further modified, providing access to a diverse array of substituted pyridines. nbinno.com For example, 2-amino-5-nitropyridine (B18323) is an important intermediate for the synthesis of pharmaceuticals like the anticonvulsant gabapentin. nbinno.com The synthesis of nitropyridines can be challenging due to the electron-deficient nature of the pyridine ring, often requiring specific reaction conditions. youtube.comntnu.no

Rationale for In-depth Research on 2-Bromo-5-nitropyridine-N-oxide: Bridging Structural Features with Reactivity Potential

The compound this compound presents a compelling case for detailed investigation due to the unique interplay of its three key structural features: the N-oxide, the bromine atom, and the nitro group. This specific combination of functionalities on a pyridine core is expected to result in a highly activated and versatile chemical entity.

The N-oxide group, as previously discussed, activates the pyridine ring towards both electrophilic and nucleophilic attack. semanticscholar.org The presence of the strongly electron-withdrawing nitro group at the 5-position further enhances the electrophilicity of the ring, making it particularly susceptible to nucleophilic attack. ontosight.ai The bromine atom at the 2-position serves as an excellent leaving group in nucleophilic aromatic substitution reactions and also provides a site for various cross-coupling reactions. nbinno.com

The convergence of these features in a single molecule creates a powerful synthon with significant potential in organic synthesis. It can be envisioned as a versatile building block for the construction of highly functionalized and complex pyridine derivatives. innospk.com Research into the reactivity of this compound would aim to explore the regioselectivity of various transformations and to harness its unique electronic properties to develop novel synthetic methodologies. The insights gained from such studies could pave the way for the efficient synthesis of new chemical entities with potential applications in medicinal chemistry, materials science, and agrochemicals.

Interactive Data Table

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN2O3 B13733660 2-Bromo-5-nitropyridine-N-oxide CAS No. 279248-43-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

279248-43-0

Molecular Formula

C5H3BrN2O3

Molecular Weight

218.99 g/mol

IUPAC Name

2-bromo-5-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H3BrN2O3/c6-5-2-1-4(8(10)11)3-7(5)9/h1-3H

InChI Key

XVLKCMJXHYMDLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=[N+](C=C1[N+](=O)[O-])[O-])Br

Origin of Product

United States

Synthetic Methodologies and Precursor Derivatization for 2 Bromo 5 Nitropyridine N Oxide

Established Synthetic Routes to 2-Bromo-5-nitropyridine-N-oxide and Analogues

The traditional synthesis of substituted pyridine (B92270) N-oxides, including this compound, is built upon a foundation of well-understood organic reactions. These routes typically involve the functionalization of a pyridine or pyridine N-oxide scaffold through sequential bromination, nitration, and N-oxidation steps. The order of these reactions is crucial for controlling the regioselectivity and achieving the final product.

The introduction of a bromine atom onto the pyridine N-oxide ring is a key step in the synthesis of the target compound. The N-oxide group activates the pyridine ring, making it more susceptible to electrophilic substitution, but also directs the substitution, typically to the 2- and 4-positions. researchgate.netwikipedia.org Various methods have been developed for the regioselective bromination of these scaffolds.

One modern approach for achieving high regioselectivity for C2-bromination of fused pyridine N-oxides utilizes p-toluenesulfonic anhydride (B1165640) (Ts₂O) as an activator and tetrabutylammonium (B224687) bromide (TBABr) as the bromide source. This method proceeds under mild conditions, avoiding harsh reagents like elemental bromine (Br₂) or phosphorus oxybromide (POBr₃). Another strategy employs oxalyl bromide ((COBr)₂) in the presence of triethylamine (Et₃N) in a dibromomethane (CH₂Br₂) solvent, which has also been shown to be effective for regioselective bromination. researchgate.net

For pyridine derivatives in general, a range of brominating agents are available, including N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can be employed depending on the specific substrate and desired outcome. google.com

Table 1: Selected Bromination Reagents for Pyridine N-Oxide Scaffolds

Reagent System Conditions Target Position Reference
p-toluenesulfonic anhydride (Ts₂O) / Tetrabutylammonium bromide (TBABr) Mild conditions C2-position (fused systems)
Oxalyl bromide ((COBr)₂) / Triethylamine (Et₃N) CH₂Br₂ solvent, 0 °C Not specified researchgate.net
N-Bromosuccinimide (NBS) Acetonitrile, 0-5 °C (on aminopyridine) 5-position chemicalbook.com

This table is interactive and can be sorted by column.

Nitration is a fundamental electrophilic aromatic substitution reaction. In the case of pyridine N-oxide, the N-oxide group directs the incoming nitro group primarily to the 4-position. sapub.org The standard procedure involves reacting pyridine N-oxide with a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at elevated temperatures (e.g., 125-130°C). sapub.orgoc-praktikum.de This high regioselectivity for the 4-position means that direct nitration of 2-bromopyridine-N-oxide would not be an efficient route to this compound.

To achieve the 5-nitro substitution pattern, a different synthetic strategy is required. One common approach is to start with a pyridine derivative that already contains the desired substitution, such as 2-amino-5-bromopyridine. The amino group can then be converted to a nitro group through oxidation, for example, using hydrogen peroxide in concentrated sulfuric acid. guidechem.comgoogle.com Following the formation of 5-bromo-2-nitropyridine, the final N-oxidation step can be performed. This highlights the importance of precursor derivatization to control the final arrangement of substituents.

The conversion of the pyridine nitrogen to an N-oxide is a crucial transformation. This can be done either on the initial pyridine substrate or as the final step after the ring has been functionalized. A variety of oxidizing agents are available for this purpose.

The most traditional and widely documented method involves the use of 30% hydrogen peroxide (H₂O₂) in glacial acetic acid. tandfonline.com However, this reaction can be slow and require a tedious work-up. tandfonline.com A more reactive and often higher-yielding alternative is m-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane. tandfonline.comarkat-usa.orggoogle.com Other established reagents include sodium perborate monohydrate, potassium peroxymonosulfate (Oxone), and magnesium monoperoxyphthalate. tandfonline.com The choice of oxidant can depend on factors such as the electronic nature of the substituents on the pyridine ring, cost, and safety considerations. tandfonline.comarkat-usa.org

Table 2: Comparison of Common Oxidizing Agents for N-Oxidation of 3-Substituted Pyridines

Oxidizing Agent Typical Conditions Advantages Disadvantages Reference
Hydrogen Peroxide / Acetic Acid Heating Common, inexpensive Lengthy reaction, tedious work-up tandfonline.com
m-Chloroperoxybenzoic Acid (m-CPBA) Room Temperature High yields, fast reaction More expensive, potential safety concerns tandfonline.comarkat-usa.org
Sodium Perborate Monohydrate Heating (60°C) Cheap, stable Requires heating, complex work-up tandfonline.com

This table is interactive and can be sorted by column.

Novel and Emerging Synthetic Pathways for this compound

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These include the application of transition-metal catalysis and the adoption of green chemistry principles for the preparation of pyridine N-oxides and their derivatives.

Transition metal catalysis has emerged as a powerful tool for the functionalization of heterocyclic compounds. For pyridine N-oxides, catalysts based on palladium and nickel have been used to activate C-H bonds, enabling direct coupling reactions that were not possible with traditional methods. arkat-usa.orgresearchgate.net

For instance, palladium-catalyzed direct arylation of pyridine N-oxides with aryl triflates has been reported to afford 2-aryl pyridine N-oxides. arkat-usa.org Similarly, nickel catalysts can activate the C2-H bond of pyridine N-oxides, allowing for the regio- and stereoselective insertion of alkynes to produce (E)-2-alkenylpyridine N-oxides. researchgate.net While these methods have not been specifically reported for the direct synthesis of this compound, they represent a modern approach for functionalizing the pyridine N-oxide core. This strategy of C-H functionalization offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-halogenated or metallated starting materials. arkat-usa.org

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of pyridine N-oxide synthesis, this translates to using safer reagents, minimizing waste, and employing catalytic methods.

Flow Chemistry Applications in Continuous this compound Synthesis

Continuous flow chemistry offers substantial advantages for the synthesis of pyridine N-oxides, including enhanced safety, improved heat and mass transfer, and greater scalability. While specific literature on the continuous synthesis of this compound is not extensively detailed, the principles are well-established through the synthesis of analogous compounds. The synthesis would typically involve the N-oxidation of the 2-Bromo-5-nitropyridine (B18158) precursor in a flow reactor.

One prominent method utilizes a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide (H₂O₂) as the oxidant. organic-chemistry.orgorganic-chemistry.org This system provides a green, safe, and highly efficient route to various pyridine N-oxides, achieving yields of up to 99%. researchgate.net The process demonstrates remarkable stability, with the catalyst remaining active for over 800 hours of continuous operation, making it suitable for large-scale industrial production. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor minimizes the risk associated with exothermic reactions and the accumulation of unstable intermediates. organic-chemistry.org

Another relevant flow chemistry application is the nitration of pyridine N-oxide to produce 4-nitropyridine (B72724) N-oxide, a key intermediate in various syntheses. researchgate.net This process was successfully scaled up using a continuous flow methodology to minimize the accumulation of the highly energetic and potentially explosive nitration product. researchgate.net By employing continuous extraction and optimized conditions, a high throughput and yield (83%) were achieved with excellent selectivity. researchgate.net This approach highlights the capability of flow systems to handle hazardous nitration reactions safely, a principle directly applicable to the synthesis or modification of nitro-substituted pyridine N-oxides like the target compound.

The table below summarizes typical conditions used in the flow synthesis of related pyridine N-oxides, which could be adapted for the continuous production of this compound.

ParameterN-Oxidation of Pyridine Derivatives organic-chemistry.orgresearchgate.netNitration of Pyridine N-oxide researchgate.net
Reactor Type Packed-bed microreactorPTFE tube reactor
Catalyst/Reagent TS-1 / H₂O₂ in MethanolHNO₃ / H₂SO₄
Temperature Not specified120 °C
Residence Time Significantly shorter than batch13.2 minutes
Yield Up to 99%83% (for 4-nitropyridine)
Key Advantage High safety, catalyst stabilitySafe scale-up of energetic intermediate

Strategic Derivatization of Precursors to Control Regioselectivity and Yield in this compound Formation

The formation of this compound with high regioselectivity and yield is critically dependent on the strategic manipulation of precursor molecules. The synthesis of the direct precursor, 2-bromo-5-nitropyridine, involves careful consideration of the order of bromination and nitration steps, as the electronic properties of the substituents direct the position of subsequent functionalization.

Pyridine N-oxides are known to be more reactive toward both electrophilic and nucleophilic reagents than their parent pyridines. researchgate.net The N-oxide functional group significantly activates the pyridine ring, particularly at the 2- and 4-positions, toward nucleophilic substitution and at the 4-position for electrophilic substitution. researchgate.net

Several synthetic routes to the 2-bromo-5-nitropyridine precursor are possible:

Nitration of 2-Bromopyridine (B144113): Starting with 2-bromopyridine, an electrophilic nitration reaction is performed. The bromo group is a deactivating but ortho-, para-directing substituent. Therefore, nitration is expected to occur at the 3- and 5-positions. Separation of the desired 2-bromo-5-nitropyridine isomer from the 2-bromo-3-nitropyridine byproduct is necessary.

Bromination of 2-Nitropyridine: Alternatively, starting with 2-nitropyridine, an electrophilic bromination can be carried out. The nitro group is a strong deactivating and meta-directing group, which would direct the incoming bromo group to the 5-position, yielding the desired precursor with high regioselectivity. nbinno.com

From 2-Amino-5-bromopyridine: A common industrial method involves the oxidation of the amino group of 2-amino-5-bromopyridine. google.com This precursor is synthesized by the regioselective bromination of 2-aminopyridine. The amino group is a strong activating group and directs the bromination primarily to the 5-position. The subsequent oxidation of the amino group to a nitro group yields 2-bromo-5-nitropyridine. google.com

Once the 2-bromo-5-nitropyridine precursor is synthesized with the correct substitution pattern, the final step is N-oxidation. This is typically achieved using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. google.com This oxidation step is generally high-yielding and does not alter the substitution pattern on the pyridine ring.

The following table outlines the precursor strategies and their impact on achieving the desired regiochemistry for 2-bromo-5-nitropyridine.

Precursor StrategyKey TransformationRegioselectivity ControlPotential Byproducts
2-Bromopyridine Electrophilic NitrationBromo group directs nitration to positions 3 and 5.2-Bromo-3-nitropyridine
2-Nitropyridine Electrophilic BrominationNitro group directs bromination to position 5. nbinno.comHigh selectivity for the desired product.
2-Aminopyridine 1. Bromination 2. OxidationAmino group directs bromination to position 5; subsequent oxidation of the amino group. google.comMinimal, as the directing effects are strong.

The choice of precursor and the sequence of reactions are paramount in controlling the regioselectivity and maximizing the yield of the final this compound product.

Chemical Reactivity, Transformation Mechanisms, and Advanced Derivatization of 2 Bromo 5 Nitropyridine N Oxide

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Bromo-5-nitropyridine-N-oxide

Nucleophilic aromatic substitution (SNAr) is a key transformation for the functionalization of electron-deficient aromatic systems. In the case of this compound, the pyridine (B92270) ring is highly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the nitro group, the bromo substituent, and the N-oxide functionality.

Mechanistic Pathways of Nucleophile Incorporation at the Bromine-Substituted Position

The SNAr reaction of this compound with a nucleophile proceeds through a stepwise mechanism. The initial step involves the attack of the nucleophile at the carbon atom bearing the bromine atom (C-2 position). This attack is facilitated by the electron-deficient nature of the pyridine ring. The attack results in the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and the nitro group.

The rate of the reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles generally lead to faster reaction rates. The choice of solvent can also play a significant role, with polar aprotic solvents often favoring the reaction by solvating the charged intermediate.

Influence of the N-Oxide Moiety on SNAr Reactivity and Regioselectivity

The N-oxide group in this compound has a profound influence on the reactivity and regioselectivity of SNAr reactions. The N-oxide functionality acts as a strong electron-withdrawing group through both inductive and resonance effects. This electron-withdrawing nature further deactivates the pyridine ring, making it more susceptible to nucleophilic attack.

The N-oxide group also directs the incoming nucleophile to the C-2 and C-4 positions of the pyridine ring. In the case of this compound, the bromine atom is already at the C-2 position, making it the primary site for nucleophilic attack. The N-oxide group enhances the electrophilicity of the C-2 position, thereby promoting the substitution of the bromine atom.

Role of the Nitro Group in Activating SNAr Processes

The nitro group at the C-5 position of this compound plays a crucial role in activating the molecule for SNAr reactions. nih.gov The nitro group is a powerful electron-withdrawing group that significantly enhances the electrophilicity of the pyridine ring. nih.gov This is achieved through both its strong -I (inductive) and -M (mesomeric or resonance) effects.

The nitro group's ability to withdraw electron density from the ring makes the carbon atoms, particularly those at the ortho and para positions relative to the nitro group, more electron-deficient and thus more susceptible to nucleophilic attack. In this compound, the bromine atom is at the C-2 position, which is ortho to the nitro group. This positioning makes the C-2 carbon a highly activated site for nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a versatile substrate for these reactions, allowing for the introduction of a wide range of functional groups at the C-2 position.

Suzuki-Miyaura Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that involves the reaction of an organoboron compound with an organic halide or triflate. libretexts.org In the case of this compound, this reaction allows for the formation of a new carbon-carbon bond at the C-2 position. researchgate.net

The general reaction involves the coupling of this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The catalytic cycle of the Suzuki-Miyaura coupling typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron compound reacts with the Pd(II) intermediate, transferring the organic group from boron to palladium.

Reductive Elimination: The two organic groups on the palladium center couple, and the desired product is eliminated, regenerating the Pd(0) catalyst.

The Suzuki-Miyaura coupling of this compound has been successfully employed to synthesize a variety of 2-aryl- and 2-vinyl-5-nitropyridine-N-oxides. These compounds are valuable intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

Boronic Acid/EsterCatalystBaseSolventProductYield (%)
Phenylboronic acidPd(PPh3)4Na2CO3Toluene (B28343)/Ethanol/H2O2-Phenyl-5-nitropyridine-N-oxide85
4-Methoxyphenylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2O2-(4-Methoxyphenyl)-5-nitropyridine-N-oxide92
(E)-2-Phenylvinylboronic acidPd(OAc)2/SPhosK3PO4Toluene(E)-2-(2-Phenylvinyl)-5-nitropyridine-N-oxide78

This table is for illustrative purposes and specific reaction conditions may vary.

Sonogashira Coupling Protocols for Alkyne Introduction

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction provides a direct method for the introduction of an alkyne functionality onto the pyridine ring of this compound. researchgate.netresearchgate.net

The Sonogashira coupling typically employs a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. The reaction mechanism is thought to involve a catalytic cycle similar to that of the Suzuki-Miyaura coupling, with the key difference being the involvement of a copper acetylide intermediate.

The Sonogashira coupling of this compound with terminal alkynes has been used to synthesize a range of 2-alkynyl-5-nitropyridine-N-oxides. researchgate.net These compounds are versatile building blocks that can be further transformed into a variety of other functional groups. For example, the alkyne moiety can be hydrated to form a ketone, or it can undergo cycloaddition reactions to form more complex heterocyclic systems.

Table 2: Examples of Sonogashira Coupling Reactions with this compound

AlkynePalladium CatalystCopper Co-catalystBaseSolventProductYield (%)
PhenylacetylenePd(PPh3)4CuITriethylamineTHF2-(Phenylethynyl)-5-nitropyridine-N-oxide90
TrimethylsilylacetylenePdCl2(PPh3)2CuIDiisopropylamineToluene2-((Trimethylsilyl)ethynyl)-5-nitropyridine-N-oxide88
Propargyl alcoholPd(OAc)2/XPhosCuICs2CO3Acetonitrile3-(5-Nitro-2-pyridinyl)-2-propyn-1-ol-N-oxide75

This table is for illustrative purposes and specific reaction conditions may vary.

Buchwald-Hartwig Amination Methodologies for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This methodology can be applied to this compound to introduce a variety of amino substituents at the 2-position. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A general procedure for the Buchwald-Hartwig amination of a bromopyridine involves reacting the substrate with an amine in the presence of a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]) and a bulky electron-rich phosphine ligand like (±)-BINAP. A common base used is sodium tert-butoxide (NaOBu-t). chemspider.com The reaction is typically carried out in an inert solvent like toluene under an argon atmosphere. chemspider.com

For instance, the amination of 2-bromo-6-methylpyridine (B113505) with (+/-)-trans-1,2-diaminocyclohexane has been reported to proceed at 80°C over 4 hours, yielding the corresponding N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine. chemspider.com While specific examples for this compound are not detailed in the provided search results, the general principles of the Buchwald-Hartwig amination of bromopyridines are well-established and applicable. The presence of the nitro and N-oxide groups on the pyridine ring would influence the reactivity of the C-Br bond, potentially facilitating the oxidative addition step in the catalytic cycle.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines This table is based on a general procedure and may require optimization for this compound.

ParameterCondition
Substrate Bromopyridine derivative
Amine Primary or secondary amine
Catalyst [Pd₂(dba)₃]
Ligand (±)-BINAP
Base NaOBu-t
Solvent Toluene
Temperature 80°C
Atmosphere Inert (e.g., Argon)

Other Transition Metal-Catalyzed Transformations (e.g., Negishi, Stille)

Beyond C-N bond formation, this compound is a suitable substrate for various other transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. The Negishi and Stille reactions are prominent examples. ontosight.ai

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is a versatile method for creating C-C bonds and is known for its high functional group tolerance. wikipedia.orgorganic-chemistry.org The reaction of this compound with an organozinc reagent in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), would be expected to yield the corresponding 2-substituted-5-nitropyridine-N-oxide. wikipedia.org The Negishi coupling has been successfully used in the synthesis of complex molecules, including unsymmetrical 2,2'-bipyridines from 2-bromopyridine (B144113). wikipedia.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, also typically catalyzed by palladium. wikipedia.orglibretexts.org This reaction is valued for its compatibility with a wide range of functional groups. libretexts.org For this compound, a Stille coupling with an organostannane reagent would provide another route to 2-substituted-5-nitropyridine-N-oxides. The reaction generally proceeds under mild conditions and can be accelerated by the use of sterically hindered, electron-rich phosphine ligands. harvard.edu

Reductive Transformations of the Nitro Group and N-Oxide Functionality in this compound

The nitro and N-oxide groups in this compound are both susceptible to reduction, and the choice of reducing agent and reaction conditions can allow for selective transformation.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group through various methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common approach. nbinno.comwikipedia.org Other reagents such as iron in acidic media, sodium hydrosulfite, or tin(II) chloride can also be employed for this transformation. wikipedia.orgorgsyn.org For example, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) has been achieved using reduced iron in a mixture of ethanol, water, and hydrochloric acid. orgsyn.org

Reduction of the N-Oxide Functionality: The N-oxide can be deoxygenated to the corresponding pyridine. This transformation is often desirable after the N-oxide has served its purpose of activating the pyridine ring for other reactions. google.com Reagents like phosphorus trichloride (B1173362) have been used for this purpose, though they can have limitations with certain functional groups. google.com Milder and more selective methods have been developed. For instance, photocatalytic deoxygenation using rhenium complexes like [Re(bpy)(CO)₃Cl] has been shown to be effective for reducing pyridine N-oxides. nih.govchemrxiv.org Another method involves the use of sulfur dioxide in a refluxing aqueous solution. google.com

Simultaneous Reduction: It is also possible to reduce both the nitro and N-oxide groups in a single step, depending on the chosen reducing system. Strong reducing conditions would likely lead to the reduction of both functionalities.

Table 2: Common Reducing Agents for Nitro and N-Oxide Groups

Functional GroupReducing Agent/MethodProduct
NitroCatalytic Hydrogenation (Pd/C, H₂)Amino
NitroIron (Fe) in acidic mediaAmino
NitroTin(II) Chloride (SnCl₂)Amino
N-OxidePhosphorus Trichloride (PCl₃)Pyridine
N-OxideRhenium photocatalystPyridine
N-OxideSulfur Dioxide (SO₂) in H₂OPyridine

Electrophilic Reactions and Positional Selectivity on the Pyridine Ring of this compound

The pyridine N-oxide functionality generally activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. However, the presence of the electron-withdrawing nitro group and the deactivating bromo group significantly influences the reactivity and regioselectivity of electrophilic attack on this compound. The nitro group strongly deactivates the positions ortho and para to it (positions 4 and 6). The bromo group at the 2-position also deactivates the ring. Therefore, electrophilic substitution on this compound is expected to be difficult. Any potential electrophilic attack would likely be directed to the less deactivated positions, but specific experimental data on such reactions for this particular compound is limited in the provided results.

Rearrangement Reactions and Skeletal Editing Involving the N-Oxide Functionality

Pyridine N-oxides can undergo rearrangement reactions, often under the influence of reagents like acetic anhydride (B1165640) or other acylating agents. These reactions can lead to the formation of substituted pyridones or other rearranged products. A well-known example is the Boekelheide rearrangement. While specific examples involving this compound are not provided, the general principle involves the acylation of the N-oxide oxygen, followed by a nbinno.comnbinno.com-sigmatropic rearrangement. The nature and position of the substituents on the pyridine ring would play a crucial role in the feasibility and outcome of such rearrangements.

Photochemical and Thermal Reactivity Studies of this compound

The photochemical and thermal reactivity of this compound is an area of interest. Pyridine N-oxides, in general, can undergo photochemical deoxygenation. nih.gov For instance, the photocatalytic deoxygenation of various pyridine N-oxides has been achieved using rhenium-based photocatalysts under visible light irradiation. nih.govresearchgate.net The reaction proceeds via the excited state of the catalyst, which reduces the N-oxide.

Thermally, 2-bromo-5-nitropyridine (B18158) is reported to be stable under normal conditions but can decompose at elevated temperatures or upon exposure to strong acids or bases. nbinno.com The N-oxide derivative would likely exhibit similar thermal sensitivities. The presence of the nitro group might also contribute to thermal instability, a common characteristic of nitroaromatic compounds.

Applications of 2 Bromo 5 Nitropyridine N Oxide in Complex Organic Synthesis and Precursor Chemistry

2-Bromo-5-nitropyridine-N-oxide as a Versatile Synthetic Intermediate

The strategic placement of the bromo and nitro groups on the pyridine (B92270) N-oxide ring makes this compound a versatile intermediate for a wide array of organic reactions. The electron-withdrawing nature of the nitro group, coupled with the presence of the N-oxide functionality, activates the pyridine ring towards nucleophilic attack. Simultaneously, the bromine atom serves as an excellent leaving group, facilitating substitution reactions. This dual reactivity allows for the selective introduction of various functional groups, paving the way for the synthesis of a diverse range of organic compounds.

Precursor to Functionalized Pyridine and Pyridine N-Oxide Derivatives

This compound is a key starting material for the synthesis of a multitude of functionalized pyridine and pyridine N-oxide derivatives. The bromine atom at the 2-position is susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiols. This allows for the introduction of diverse substituents at this position. Furthermore, the nitro group at the 5-position can be readily reduced to an amino group, which can then be further modified through diazotization or acylation reactions. This versatility enables the generation of a library of substituted pyridine N-oxides with tailored electronic and steric properties. These derivatives are valuable intermediates in their own right, serving as building blocks for more complex molecular architectures. Pyridine N-oxides and their derivatives are recognized for their importance as building blocks in organic synthesis and their role in biomedical research. researchgate.net

The reactivity of pyridine N-oxides makes them useful synthetic intermediates, as they are more susceptible to both electrophilic and nucleophilic reagents compared to the parent heterocycles. researchgate.net The synthesis of substituted pyridines often relies on pyridine N-oxides as starting materials. researchgate.netsemanticscholar.org

Table 1: Examples of Functionalized Pyridine N-Oxide Derivatives from this compound
ReagentResulting Functional Group
Amine (R-NH2)2-Amino-5-nitropyridine-N-oxide
Alkoxide (R-O-)2-Alkoxy-5-nitropyridine-N-oxide
Thiol (R-SH)2-Thio-5-nitropyridine-N-oxide

Building Block for Diverse Heterocyclic Systems (e.g., Pyrimidines, Quinolines)

The utility of this compound extends beyond the synthesis of simple pyridine derivatives. It serves as a crucial building block for the construction of more complex heterocyclic systems, such as pyrimidines and quinolines. nbinno.com The inherent reactivity of the compound allows for its participation in various cyclization and condensation reactions. For instance, the amino group, generated from the reduction of the nitro group, can react with dicarbonyl compounds to form fused pyrimidine (B1678525) rings. Similarly, the activated pyridine ring can undergo annulation reactions to construct quinoline (B57606) scaffolds. The ability to access these important heterocyclic cores from a readily available starting material highlights the strategic importance of this compound in synthetic organic chemistry.

Role in the Synthesis of Advanced Organic Scaffolds and Ligands

The functionalized pyridine and heterocyclic systems derived from this compound are integral components in the design and synthesis of advanced organic scaffolds and ligands. These scaffolds often form the core structures of biologically active molecules and functional materials. The ability to precisely control the substitution pattern on the pyridine ring allows for the fine-tuning of the electronic and steric properties of the resulting ligands. This is particularly important in the field of coordination chemistry, where ligands are designed to selectively bind to specific metal ions. The resulting metal complexes can have applications in catalysis, materials science, and medicinal chemistry.

Strategic Integration of this compound in Multi-Step Synthetic Sequences

In the realm of complex molecule synthesis, the strategic integration of versatile building blocks is paramount. This compound often plays a pivotal role in multi-step synthetic sequences, where its functional groups are sequentially manipulated to build up molecular complexity. A typical synthetic strategy might involve an initial nucleophilic substitution at the 2-position, followed by the reduction of the nitro group and subsequent functionalization of the resulting amine. This stepwise approach allows for the controlled and predictable construction of highly elaborate target molecules. The ability to perform a series of transformations on this single precursor underscores its value in convergent and efficient synthetic planning. This compound's capacity to facilitate complex syntheses, sometimes involving up to five synthetic steps, makes it a highly efficient choice for projects that demand precision. innospk.com

Potential in Materials Science Research and Optoelectronic Applications

The unique electronic properties of the nitro- and bromo-substituted pyridine N-oxide system suggest potential applications for this compound and its derivatives in the field of materials science. innospk.comchemimpex.com The electron-deficient nature of the aromatic ring, combined with the potential for charge transfer interactions, makes these compounds interesting candidates for the development of novel organic electronic materials. chemimpex.com Researchers are exploring their use in the creation of organic semiconductors, which could lead to advancements in flexible and efficient electronic devices. chemimpex.com Furthermore, the incorporation of these building blocks into polymers and dyes can enhance their properties and performance in various applications. innospk.comchemimpex.com The potential to tune the optoelectronic properties of these materials by modifying the substituents on the pyridine ring opens up exciting avenues for the design of new functional materials with tailored characteristics.

Computational and Theoretical Investigations of 2 Bromo 5 Nitropyridine N Oxide

Electronic Structure Analysis and Molecular Orbital Theory of 2-Bromo-5-nitropyridine-N-oxide

The electronic structure of this compound is significantly influenced by the interplay of the electron-donating N-oxide group and the electron-withdrawing nitro and bromo substituents. This intricate electronic environment dictates the molecule's reactivity and physical properties. Molecular orbital (MO) theory is a powerful tool for elucidating these characteristics.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

In pyridine (B92270) N-oxides, the N-oxide group donates electron density to the ring, while the nitro group at the 5-position and the bromine atom at the 2-position withdraw electron density. This push-pull electronic effect results in a complex charge distribution across the molecule. Theoretical calculations on related pyridine N-oxide systems have shown that substituents significantly perturb the π-electronic charge distribution in the ring, which in turn affects the electrophilic and nucleophilic reactivities of the molecule. niscpr.res.in

Natural Bond Orbital (NBO) analysis is another computational method used to study the electronic structure. It provides a detailed picture of the bonding and antibonding interactions within the molecule, offering insights into hyperconjugative stabilizing interactions and charge delocalization. For instance, in a related compound, 2-nitropyridine-N-oxide, NBO analysis has been instrumental in understanding the weakness of the C-NO2 bond. nih.gov

Table 1: Key Electronic Properties of Substituted Pyridine Derivatives from Computational Studies

Property2-Amino-3-bromo-5-nitropyridineGeneral Pyridine N-Oxides
HOMO-LUMO Gap A smaller energy gap suggests higher reactivity. researchgate.netThe ease of reduction increases with more electron-withdrawing groups. niscpr.res.in
Electron Density Charge delocalization is studied via NBO analysis. researchgate.netSubstituents at the 2-position have the greatest effect on the π-system. niscpr.res.in
Dipole Moment A non-zero dipole moment indicates polarity. researchgate.netThe N-oxide group is a strong dipole.

This table illustrates general trends observed in related compounds, as direct computational data for this compound is not extensively available.

Density Functional Theory (DFT) Studies on Reactivity, Regioselectivity, and Mechanistic Elucidation

Density Functional Theory (DFT) has become a standard computational tool for investigating the reactivity, regioselectivity, and reaction mechanisms of organic compounds. For this compound, DFT calculations can predict the most likely sites for nucleophilic and electrophilic attack, as well as the transition state energies for various reaction pathways.

The molecular electrostatic potential (MEP) surface, which can be calculated using DFT, is particularly useful for predicting reactivity. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, with red regions indicating areas of negative potential (prone to electrophilic attack) and blue regions showing positive potential (susceptible to nucleophilic attack). researchgate.net In this compound, the regions around the oxygen atoms of the nitro and N-oxide groups would be expected to be electron-rich, while the pyridine ring, particularly the carbon atoms attached to the electron-withdrawing groups, would be electron-deficient.

DFT studies on similar molecules, such as 2-nitropyridine-N-oxide, have revealed that the introduction of a nitro group can lead to significant changes in the bond lengths and angles of the pyridine ring. nih.gov These structural modifications, in turn, influence the molecule's reactivity.

Mechanistic studies using DFT can elucidate the step-by-step process of a chemical reaction. For example, in nucleophilic aromatic substitution (SNAr) reactions, DFT can be used to model the formation of the Meisenheimer complex and the subsequent departure of the leaving group, providing a detailed understanding of the reaction energetics.

Quantum Chemical Descriptors and Their Correlation with Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity and biological activity. These descriptors provide a quantitative basis for structure-reactivity relationships.

Key quantum chemical descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from a stable system.

Global Hardness (η): A measure of the resistance to charge transfer.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Computational studies on related compounds, such as 2-Amino-3-bromo-5-nitropyridine, have shown that these descriptors can be effectively calculated using DFT. researchgate.net For example, a low softness value and a high electrophilicity index can be indicative of significant biological activity. researchgate.net

Table 2: Calculated Quantum Chemical Descriptors for 2-Amino-3-bromo-5-nitropyridine

DescriptorCalculated Value
Softness (S) 0.239 researchgate.net
Electrophilicity Index (ω) 5.905 researchgate.net

These values for a related compound illustrate the application of quantum chemical descriptors. Similar calculations for this compound would provide valuable insights into its reactivity.

Prediction of Spectroscopic Parameters for this compound Derivatives

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For this compound, DFT calculations can be used to compute the vibrational frequencies corresponding to the stretching and bending modes of its functional groups. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational bands can be made. For example, theoretical studies on related pyridine derivatives have shown good agreement between the calculated and experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov

The predicted vibrational frequencies for key functional groups in this compound would include the N-O stretching of the N-oxide, the symmetric and asymmetric stretching of the NO2 group, and the C-Br stretching.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in Pyridine Derivatives

Functional GroupPredicted Wavenumber Range (cm⁻¹)
N-O Stretch (N-oxide) ~1200 - 1300
NO₂ Asymmetric Stretch ~1540
NO₂ Symmetric Stretch ~1340
C-Br Stretch ~500 - 600

This table is illustrative and based on data for related pyridine compounds. The exact wavenumbers for this compound may vary.

Furthermore, computational methods can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule. The accuracy of these predictions has improved significantly with the development of more advanced computational methods and basis sets.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation in 2 Bromo 5 Nitropyridine N Oxide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignments

High-resolution NMR spectroscopy is an indispensable tool for elucidating the intricate structural details of 2-bromo-5-nitropyridine-N-oxide in solution.

One-dimensional NMR techniques provide foundational information about the chemical environment of the constituent atoms.

¹H NMR: The proton NMR spectrum of a related compound, 2-bromo-5-nitropyridine (B18158), provides insight into the expected chemical shifts for the aromatic protons in the pyridine (B92270) ring. chemicalbook.com In this compound, the introduction of the N-oxide functionality is expected to deshield the ring protons, leading to downfield shifts. The number of signals, their splitting patterns (multiplicity), and integration values are used to assign each proton to its specific position on the pyridine ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The presence of the electron-withdrawing nitro group and the bromine atom, along with the N-oxide, results in a wide range of chemical shifts for the carbon atoms in the pyridine ring. For instance, in the analogous 2-bromo-5-methylpyridine, distinct signals are observed for each carbon atom. chemicalbook.com The chemical shifts in this compound provide critical data for confirming the carbon framework.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is particularly valuable for directly probing the nitrogen environments of the pyridine ring and the nitro group. wikipedia.org The chemical shifts of the ¹⁵N nuclei are highly sensitive to their electronic environment, offering unambiguous evidence for the presence and nature of the N-oxide and nitro functionalities. researchgate.netnih.gov This technique helps to distinguish between isomers and to understand the electronic effects of the substituents on the pyridine ring.

Table 1: Representative NMR Data for Pyridine Derivatives

NucleusCompoundChemical Shift (ppm)
¹H2-Bromo-5-nitropyridineAromatic region chemicalbook.com
¹³C2-Bromo-5-methylpyridineVaried shifts for ring carbons chemicalbook.com
¹⁵NNitrile-modified nucleoside143.80 - 153.47 nih.gov
¹⁵N2-Alkylnitrosoamino-4-nitropyridine N-oxidesSensitive to ring substituents researchgate.net

Note: The table provides representative data for related compounds to illustrate the application of NMR spectroscopy. Specific data for this compound may vary.

Two-dimensional NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms within the this compound molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the pyridine ring. This is instrumental in assigning the signals of the aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each proton to its corresponding carbon atom in the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This can be particularly useful in confirming the stereochemistry and conformation of the molecule, although for a planar aromatic system like this compound, its application might be more focused on intermolecular interactions in concentrated solutions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula C₅H₃BrN₂O₃. nih.govuni.lu Furthermore, analysis of the fragmentation patterns observed in the mass spectrum can provide valuable structural information. The molecule will fragment in a predictable manner upon ionization, and the masses of the resulting fragments can be used to deduce the connectivity of the atoms and the location of the functional groups.

Table 2: Predicted m/z Values for this compound Adducts

Adductm/z
[M+H]⁺202.94507
[M+Na]⁺224.92701
[M-H]⁻200.93051
[M+NH₄]⁺219.97161
[M+K]⁺240.90095

Data sourced from predicted values for the related 2-bromo-5-nitropyridine. uni.lu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Molecular Conformation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to gain insights into its molecular conformation. researchgate.netnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected vibrations include the N-O stretching of the N-oxide group, the asymmetric and symmetric stretching of the nitro (NO₂) group, C-N stretching, C-H stretching and bending modes of the aromatic ring, and the C-Br stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of 2-bromo-5-nitropyridine shows characteristic bands that can be assigned to various vibrational modes. nih.gov For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or inactive in the FT-IR spectrum.

Table 3: Characteristic Vibrational Frequencies for Related Compounds

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HIn-plane bending1000-1300 researchgate.net
Nitro (NO₂)Asymmetric stretch~1530
Nitro (NO₂)Symmetric stretch~1350
N-O (N-oxide)Stretch~1250

Note: These are typical ranges and specific values will vary for this compound.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the conjugated pyridine ring system, along with the electron-withdrawing nitro group and the N-oxide functionality, gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. chemicalbook.comsielc.com The position (λmax) and intensity (molar absorptivity) of these absorption bands are related to the electronic structure of the molecule and can be used to study the effects of the substituents on the electronic transitions. This analysis is valuable for understanding the molecule's color and its potential use in applications involving light absorption.

Future Research Directions and Unexplored Avenues for 2 Bromo 5 Nitropyridine N Oxide

Development of Asymmetric Synthesis Methodologies Involving 2-Bromo-5-nitropyridine-N-oxide

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and materials science. While the direct involvement of this compound in asymmetric synthesis is a nascent field, the broader class of pyridine (B92270) N-oxides has shown considerable promise as chiral ligands and organocatalysts. scripps.edu Future research should focus on harnessing the unique features of this compound to create novel chiral environments.

One promising avenue is the development of chiral ligands derived from this compound for transition-metal-catalyzed asymmetric reactions. The N-oxide group can coordinate to a metal center, while the bromo and nitro substituents can be further functionalized with chiral auxiliaries. These tailored ligands could find applications in a variety of transformations, including asymmetric hydrogenations, cyclopropanations, and carbon-carbon bond-forming reactions.

Furthermore, the inherent chirality of atropisomeric bipyridine N-oxides, which can be accessed through coupling reactions of the parent molecule, presents another exciting direction. researchgate.net The development of synthetic routes to enantiomerically pure atropisomers of derivatives of this compound could lead to a new class of powerful organocatalysts for asymmetric transformations.

Exploration of Novel Catalytic Transformations Mediated by this compound

The catalytic potential of pyridine N-oxides is well-documented, with applications ranging from oxidation reactions to facilitating C-H functionalization. arkat-usa.orgresearchgate.net this compound, with its distinct electronic properties, is an ideal candidate for exploration in novel catalytic cycles.

The electron-withdrawing nature of the nitro group, combined with the N-oxide functionality, can modulate the electronic properties of a metal center in a coordination complex, potentially leading to enhanced catalytic activity or novel reactivity. ontosight.ai Future work could investigate the use of this compound as a ligand in oxidation catalysis, where the N-oxide itself can act as an oxygen source or as a mediator in oxygen transfer reactions.

Moreover, the ability of pyridine N-oxides to act as catalysts in their own right, without the need for a metal, is an area ripe for exploration. scripps.edu Research into the organocatalytic activity of this compound and its derivatives in reactions such as acyl-transfer and silylation could unveil new, metal-free synthetic methodologies.

Integration into Photoredox Catalysis and Photo-induced Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. nih.gov Pyridine N-oxides have been successfully integrated into photoredox catalytic cycles, where they can be converted to pyridine N-oxy radicals through single-electron oxidation. nih.gov These radicals can then participate in a variety of bond-forming reactions.

The future in this area for this compound is particularly exciting. The nitro group's electron-withdrawing character is expected to influence the redox potential of the molecule, potentially allowing for fine-tuning of its reactivity in photoredox cycles. Researchers can explore the photoredox-catalyzed carbohydroxylation and aminohydroxylation of α-olefins using this compound, which could lead to the regioselective synthesis of primary alcohols and amines. nih.govchemrxiv.org

Furthermore, the development of photoactivatable compounds based on the this compound scaffold is a compelling avenue. For instance, pyridazine (B1198779) N-oxides have been shown to release atomic oxygen upon photoirradiation, acting as surrogates for reactive oxygen species. nih.gov Investigating analogous photo-induced deoxygenation or rearrangement reactions of this compound could lead to novel methods for controlled oxygen-atom transfer and other photochemical transformations.

Bioorthogonal Chemistry Applications and Chemical Biology Probes

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is a rapidly expanding field. wikipedia.org Recently, a novel bioorthogonal bond-cleaving reaction between N-oxides and boron reagents has been reported, expanding the toolbox of reactions available for chemical biologists. nih.gov This discovery opens the door for the development of this compound-based chemical biology probes.

Future research should focus on designing and synthesizing probes incorporating the this compound moiety. These probes could be used for a variety of applications, including:

Prodrug Activation: The N-oxide could act as a caging group for a therapeutic agent, which is then released upon reaction with a specific boron-containing activator within the target cells. nih.gov

Fluorescence Quenching and Imaging: The nitro group can act as a quencher for a nearby fluorophore. A bioorthogonal reaction that cleaves the N-oxide could restore fluorescence, providing a mechanism for "turn-on" imaging probes.

Protein Labeling and Manipulation: By attaching this compound to a protein of interest, researchers could use the bioorthogonal reaction to release the protein from a surface or another biomolecule in a controlled manner. nih.gov

The synthesis of such probes would leverage the versatile reactivity of the bromo and nitro groups for conjugation to biomolecules or reporter moieties. nbinno.com

Supramolecular Chemistry and Self-Assembly Studies of this compound Derivatives

Supramolecular chemistry explores the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. Pyridine N-oxides have been shown to form metallogels with silver(I) ions, demonstrating their potential as building blocks for functional supramolecular materials. nih.gov The properties of these gels are highly dependent on the substituents on the pyridine ring.

The presence of both a halogen atom (bromine) and a nitro group on this compound offers intriguing possibilities for directing self-assembly. Future research in this area could explore:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms to guide the formation of specific supramolecular architectures.

Influence of the Nitro Group: The strongly electron-withdrawing nitro group will significantly impact the electronic distribution and polarity of the molecule, influencing its interactions with other molecules and its self-assembly behavior. nih.gov

Tunable Metallogels: By systematically modifying the substituents on the this compound scaffold, it may be possible to create metallogels with tunable mechanical and chemical properties. A study on pyridine N-oxide-silver(I) trifluoroacetate (B77799) complexes found that gelation occurred selectively with pyridine N-oxides bearing electron-donating groups, while those with electron-withdrawing groups did not form gels. However, a combination of the two could still lead to gel formation, suggesting that the non-gelling tendency of derivatives like this compound could be overcome. nih.gov

Nexus with Advanced Materials and Nanoscience for Next-Generation Applications

The unique properties of this compound make it a compelling candidate for integration into advanced materials and nanoscience applications. Its potential extends to several cutting-edge fields.

One area of promise is in the development of organic semiconductors . The parent compound, 2-Bromo-5-nitropyridine (B18158), has already been noted for its potential in this area. innospk.com The introduction of the N-oxide functionality could further modulate the electronic properties, leading to materials with tailored charge-transport characteristics for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Furthermore, the ability of pyridine N-oxides to form self-assembled monolayers on surfaces, such as gold, and impart "stealth" properties that resist protein adsorption is highly relevant for the development of biocompatible materials and medical devices . acs.org Derivatives of this compound could be explored for creating non-fouling surfaces on implants and biosensors.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-Bromo-5-nitropyridine-N-oxide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of pyridine derivatives. A common approach includes bromination of 5-nitropyridine followed by oxidation to introduce the N-oxide group. For example, bromination using N-bromosuccinimide (NBS) under controlled temperatures (e.g., 60–80°C) in anhydrous DCM, followed by oxidation with hydrogen peroxide (H₂O₂) in acetic acid at 50–60°C . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-oxidant) and inert atmospheres to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical. The N-oxide group exhibits a distinct IR absorption band at ~1250–1300 cm⁻¹ (N–O stretch). In ¹H NMR, deshielding effects from the nitro and N-oxide groups cause downfield shifts (e.g., H-3 and H-4 protons at δ 8.5–9.0 ppm). X-ray crystallography can resolve positional ambiguity of substituents, particularly in distinguishing regioisomers .

Q. How does the N-oxide moiety influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : The N-oxide group enhances the electrophilicity of the pyridine ring by withdrawing electron density, facilitating SNAr at the bromine-substituted position. Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) at 80–100°C improve nucleophile activation (e.g., amines, alkoxides). Kinetic studies using HPLC or in situ NMR can monitor substitution progress .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic effects of the N-oxide group on reaction pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The N-oxide group increases the LUMO energy at the brominated carbon, favoring nucleophilic attack. Solvent effects can be incorporated via continuum models (e.g., PCM), aligning with experimental observations of accelerated SNAr in polar media .

Q. How can contradictory data on regioselectivity in cross-coupling reactions be resolved?

  • Methodological Answer : Discrepancies often arise from competing directing effects (e.g., nitro vs. N-oxide groups). Systematic studies using Suzuki-Miyaura coupling with substituted arylboronic acids reveal that steric hindrance from the nitro group can override electronic effects. Controlled experiments under inert conditions (e.g., Pd(PPh₃)₄, degassed toluene) paired with GC-MS analysis help identify dominant pathways .

Q. What strategies mitigate competing side reactions during functionalization (e.g., reduction of nitro groups)?

  • Methodological Answer : Selective reduction inhibitors (e.g., FeCl₃) or low-temperature hydrogenation (H₂/Pd-C at 0–5°C) preserve the nitro group while modifying the bromide. Monitoring via TLC or in situ FTIR ensures reaction specificity. For example, catalytic transfer hydrogenation with ammonium formate minimizes over-reduction .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (137–141°C vs. 145–147°C)?

  • Methodological Answer : Variations arise from polymorphic forms or residual solvents. Recrystallization from ethanol vs. acetonitrile produces distinct crystal habits. Differential Scanning Calorimetry (DSC) and PXRD can differentiate polymorphs. Purity checks via elemental analysis or HPLC (≥99% purity) are essential before reporting .

Safety and Handling

Q. What are critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, goggles) due to skin/eye irritation risks. Store in amber glass under inert gas (argon) to prevent degradation. Spills require neutralization with 10% sodium bicarbonate followed by adsorption (vermiculite). Waste disposal must comply with EPA guidelines for halogenated nitroaromatics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.